rTRD01 Binds TDP-43 RRM Domains with a Measured Kd of 89 µM, Whereas NMR Fragment Screening Hits Bind Only Weakly to the RRM2 Domain Alone
rTRD01, identified via in silico docking of 50,000 compounds, binds to both RRM1 and RRM2 domains of TDP-43 with a Kd of 89 µM for TDP-43(102–269) . In contrast, NMR fragment-based screening identified three hits (e.g., fragments F1, F2, F3) that bind primarily to the RRM2 domain with chemical shift perturbations indicating weak, low-affinity interactions (estimated Kd > 1 mM) . The dual-domain binding of rTRD01 represents a substantially higher affinity and broader binding footprint compared to these fragment hits, supporting its superior probe-like properties.
| Evidence Dimension | Binding affinity to TDP-43 RRM domains |
|---|---|
| Target Compound Data | Kd = 89 µM (TDP-43 102–269), binds RRM1 and RRM2 |
| Comparator Or Baseline | Fragment hits F1/F2/F3 (from NMR screen): estimated Kd > 1 mM, bind RRM2 only |
| Quantified Difference | At least 11-fold higher binding affinity for rTRD01 |
| Conditions | rTRD01: SPR and fluorescence polarization; Fragments: 2D 1H-15N HSQC NMR chemical shift perturbation |
Why This Matters
Higher binding affinity and dual-domain targeting are critical for achieving meaningful target engagement in cellular and in vivo disease models.
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